

Physical characteristics of 2,5-Dimethoxybenzaldehyde crystals

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzaldehyde

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An In-depth Technical Guide to the Physical Characteristics of **2,5-Dimethoxybenzaldehyde** Crystals

This guide provides a comprehensive overview of the key physical and structural characteristics of **2,5-Dimethoxybenzaldehyde** crystals. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a vital intermediate in organic synthesis. The document details its physical properties, crystallographic data, and standardized experimental protocols for characterization.

General Physical and Chemical Properties

2,5-Dimethoxybenzaldehyde is an organic compound and a derivative of benzaldehyde, notable for its role as a precursor in the synthesis of various fine chemicals and pharmaceuticals, including substituted phenethylamines.[1][2][3] At room temperature, it presents as a crystalline solid.[4] It is known to be sensitive to air and should be stored accordingly in a sealed container away from light.[5][6][7]

Table 1: General Properties of **2,5-Dimethoxybenzaldehyde**

Property	Value	References
Appearance	Yellow to beige crystalline solid, powder, chunks, or flakes.	[1][3][8][9][10][11]
Molecular Formula	C ₉ H ₁₀ O ₃	[1][8][12][13]
Molar Mass	166.17 g/mol	[1][4][10][13]
Density	~1.114 g/mL	[1]
Odor	Characteristic aldehyde-like, aromatic odor.	[4][9][14]

Thermal and Solubility Characteristics

The thermal properties and solubility profile are critical for handling, reaction setup, and purification processes such as recrystallization.

Table 2: Thermal and Solubility Data

Property	Value	References
Melting Point	45 - 52 °C	[1][4][6][8][9][10][12][14][15] [16][17]
Boiling Point	283.8 °C @ 760 mmHg 146 °C @ 10 mmHg	[1][6][9][10][12][14][16][17]
Flash Point	>110 °C (>230 °F)	[1][3][12][16]
Vapor Pressure	0.003 - 0.011 mmHg @ 25 °C	[9][16]
Water Solubility	Slightly soluble (795 mg/L @ 25 °C)	[5][6][12][16]
Organic Solvent Solubility	Soluble in chloroform, methanol, ethanol, and ether.	[4][5][6][10][12]

Crystallographic Data

The crystal structure of **2,5-Dimethoxybenzaldehyde** has been determined, providing precise insights into its solid-state conformation. This information is invaluable for computational modeling and understanding intermolecular interactions.

Table 3: Crystal Structure Information

Parameter	Value	Reference
Crystal System	Monoclinic	[18]
Space Group	P 1 2 ₁ /n 1	[11]
a	3.8780 Å	[11]
b	11.5513 Å	[11]
c	17.8153 Å	[11]
α	90°	[11]
β	91.808°	[11]
γ	90°	[11]
Z	4	[11]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical characteristics of **2,5-Dimethoxybenzaldehyde** crystals.

Melting Point Determination (Capillary Method)

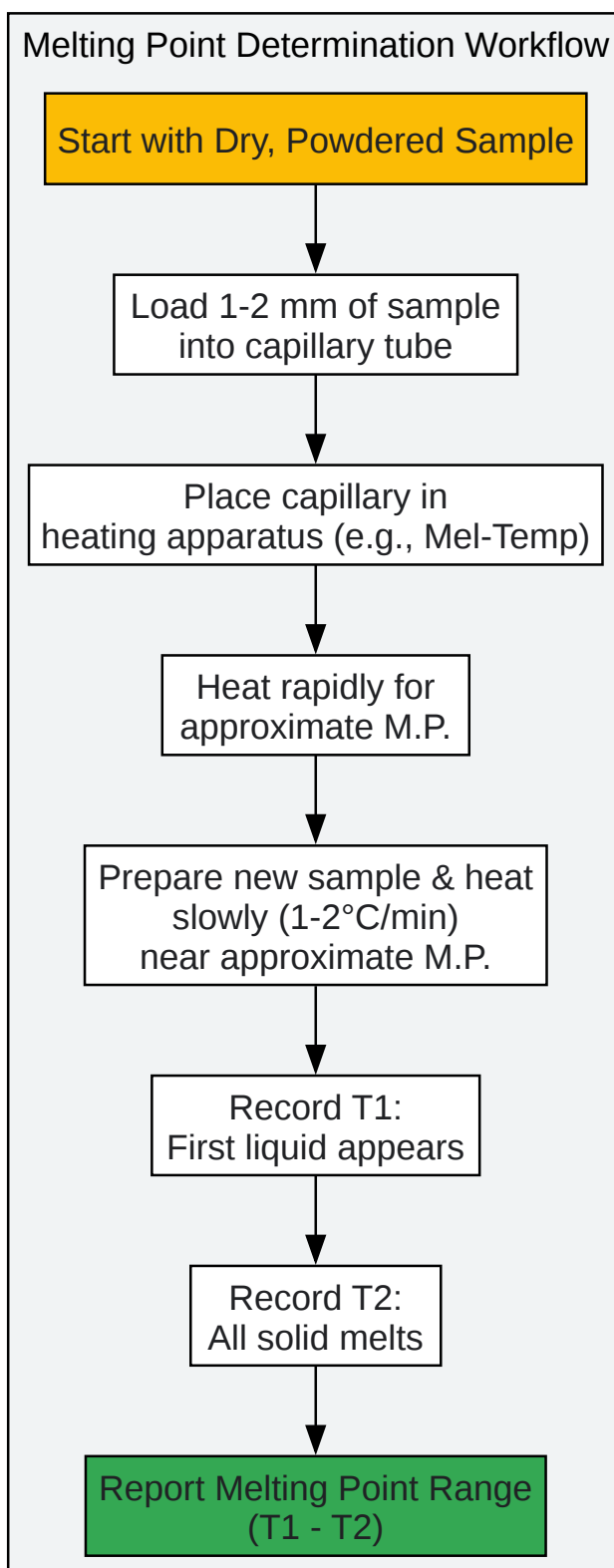
The melting point is a crucial indicator of purity.[19][20] Pure crystalline compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically cause a depression and broadening of this range.[19][20][21]

Objective: To determine the melting point range of a crystalline sample.

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer, and a small amount of finely powdered sample.[\[19\]](#)[\[20\]](#)[\[22\]](#)

Procedure:

- Sample Preparation: Place a small quantity of the dry **2,5-Dimethoxybenzaldehyde** crystals on a clean, dry surface. Crush the crystals into a fine powder.[\[22\]](#)
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down into the bottom of the tube to a height of 1-2 mm.[\[21\]](#)[\[22\]](#)
- Apparatus Setup:
 - Mel-Temp: Insert the capillary tube into a sample slot and place a calibrated thermometer in the designated well.[\[19\]](#)
 - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[\[20\]](#)[\[21\]](#) Suspend the assembly in the Thiele tube filled with high-boiling point oil.[\[20\]](#)
- Heating: Begin heating the apparatus. For an initial determination, a rapid heating rate can be used to find an approximate melting point.[\[19\]](#)
- Measurement: For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 10-15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[\[19\]](#)[\[20\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1). Continue heating slowly and record the temperature at which the last crystal melts completely (T_2).[\[19\]](#)[\[22\]](#) The melting point is reported as the range $T_1 - T_2$.



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Caption: Workflow for Melting Point Determination.

Solubility Determination

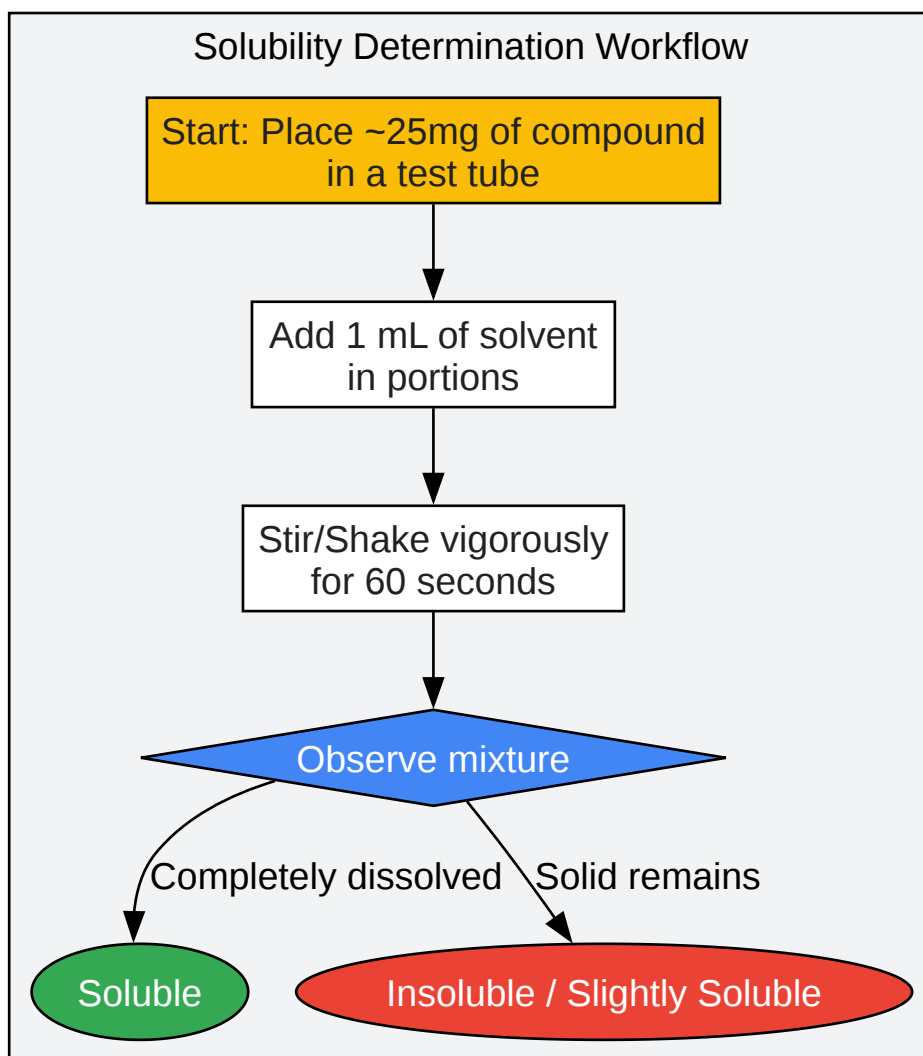
This protocol establishes the solubility of **2,5-Dimethoxybenzaldehyde** in various solvents, a key factor for reaction design and purification.[\[23\]](#)

Objective: To qualitatively assess the solubility of the compound in different solvents.

Materials: Test tubes, spatula, **2,5-Dimethoxybenzaldehyde**, and a selection of solvents (e.g., water, methanol, ethanol, chloroform, diethyl ether).

Procedure:

- Preparation: Place approximately 25 mg of **2,5-Dimethoxybenzaldehyde** into a clean, dry test tube.[\[24\]](#)
- Solvent Addition: Add 0.75 - 1.0 mL of the selected solvent to the test tube in small portions.[\[23\]](#)[\[24\]](#)
- Mixing: After each addition, shake or stir the mixture vigorously for 10-60 seconds.[\[23\]](#)
- Observation: Observe the mixture closely. Classify the compound's solubility as:
 - Soluble: The entire solid dissolves completely.[\[23\]](#)
 - Slightly Soluble: A noticeable portion of the solid dissolves, but some remains undissolved.
 - Insoluble: No significant amount of the solid dissolves.[\[23\]](#)
- Recording: Record the results for each solvent tested.



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Caption: Workflow for Qualitative Solubility Testing.

Recrystallization from an Ethanol/Water System

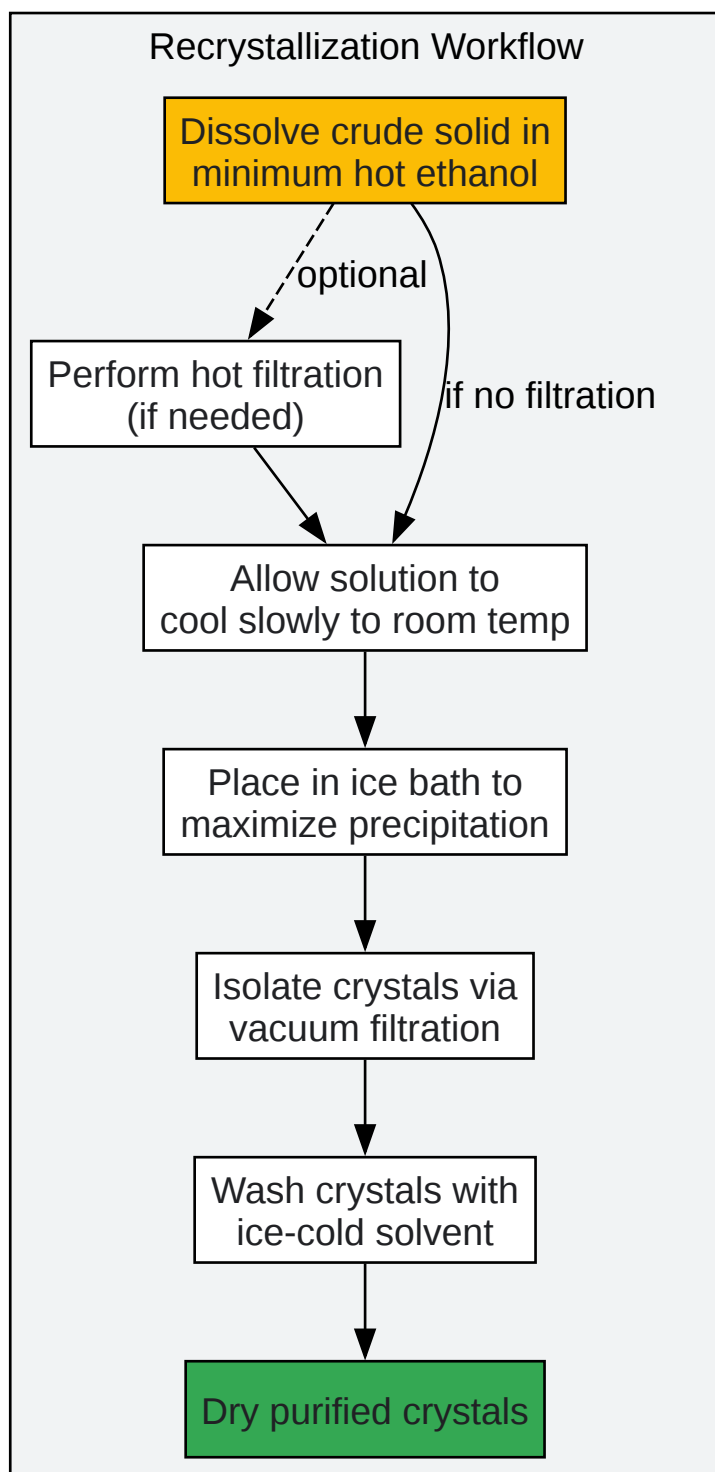
Recrystallization is the most common method for purifying solid organic compounds. For **2,5-Dimethoxybenzaldehyde**, ethanol or a mixed solvent system of ethanol and water is effective. [\[25\]](#)[\[26\]](#)

Objective: To purify crude **2,5-Dimethoxybenzaldehyde** by removing impurities.

Materials: Crude **2,5-Dimethoxybenzaldehyde**, ethanol, deionized water, Erlenmeyer flask, heat source (hot plate), Buchner funnel, filter paper, and an ice bath.

Procedure:

- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.[\[25\]](#)[\[27\]](#)
- **Hot Filtration (Optional):** If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[\[25\]](#)
- **Induce Crystallization:**
 - **Single Solvent (Ethanol):** Remove the flask from the heat and allow it to cool slowly to room temperature.[\[25\]](#)
 - **Mixed Solvent (Ethanol/Water):** To the hot ethanol solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Add a few more drops of hot ethanol until the solution is clear again.[\[27\]](#)
- **Cooling:** Allow the clear solution to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[\[27\]](#)
- **Maximizing Yield:** Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[\[27\]](#)
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[27\]](#)
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.[\[27\]](#)
- **Drying:** Dry the crystals completely in a desiccator or a vacuum oven to remove residual solvent.



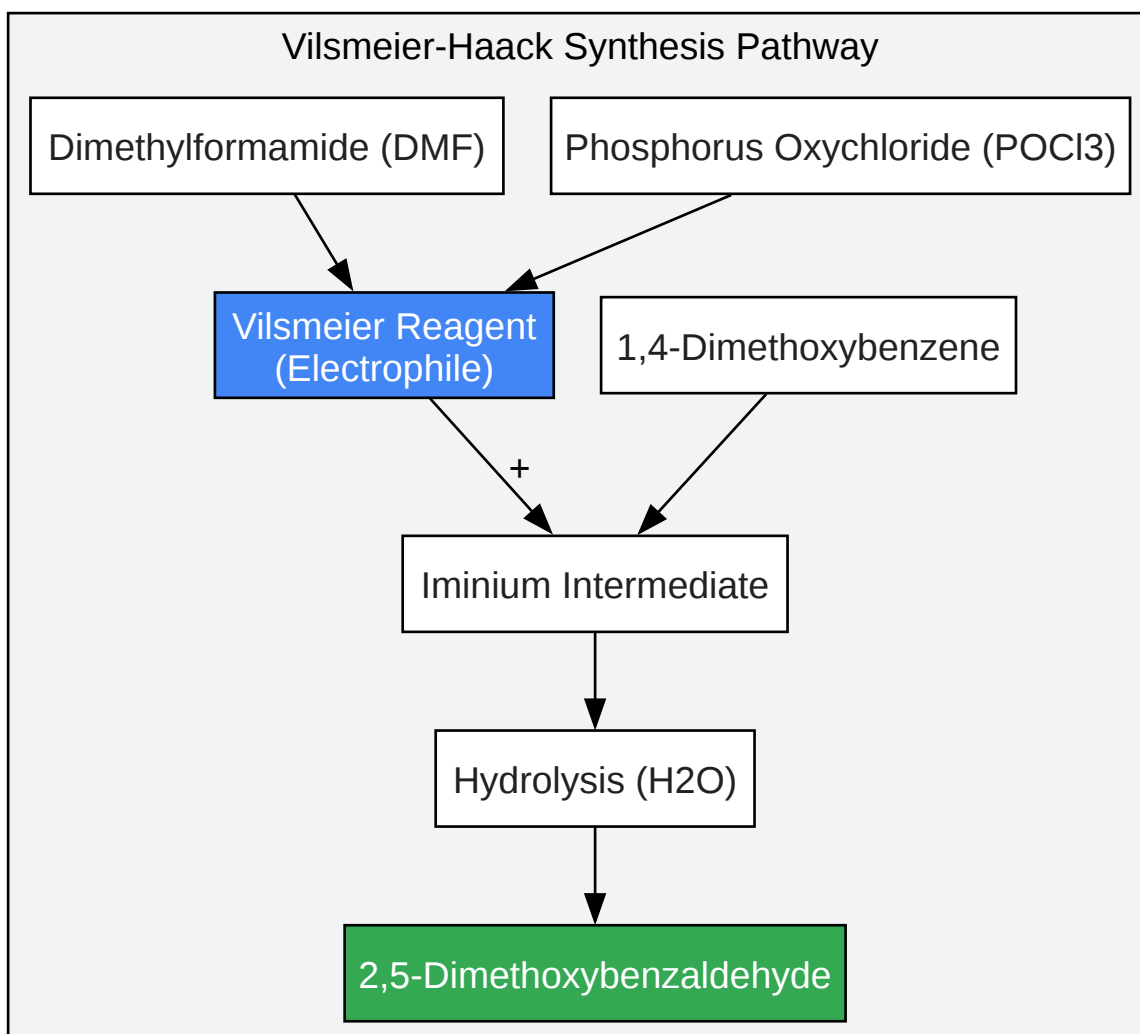
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Caption: Workflow for Purification by Recrystallization.

Synthetic Pathway Overview

Understanding the synthesis of **2,5-Dimethoxybenzaldehyde** provides context for potential impurities. A common laboratory and industrial synthesis is the Vilsmeier-Haack formylation of 1,4-dimethoxybenzene.^{[25][28]}

Vilsmeier-Haack Reaction: This method involves the reaction of a substituted aromatic compound, in this case, 1,4-dimethoxybenzene, with the Vilsmeier reagent. The reagent is formed in situ from a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).^[28] This process is an effective electrophilic aromatic substitution that introduces an aldehyde group onto the activated benzene ring.^[25]



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Caption: Vilsmeier-Haack Synthesis of **2,5-Dimethoxybenzaldehyde**.

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